N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethylphenyl)urea is a substituted urea compound, synthesized as a potential active ingredient for insecticidal compositions. [, ] It is often studied in conjunction with other compounds to explore synergistic effects against various agricultural pests. [, ] Its role in scientific research revolves around its potential as a more environmentally friendly and effective insecticide. [, ]
Based on the available information, the primary application of N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethylphenyl)urea is in the development of insecticidal compositions for agricultural use. [, ] Its inclusion in these compositions aims to enhance efficacy against multiple pests while potentially reducing the required pesticide dosage, thereby minimizing environmental impact. [, ]
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4